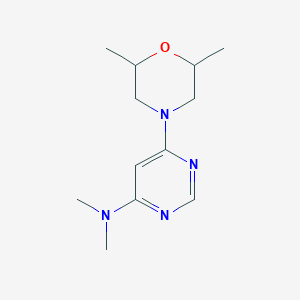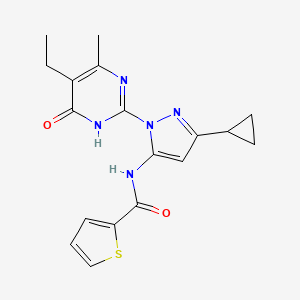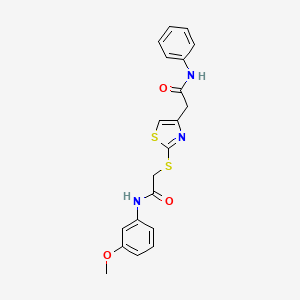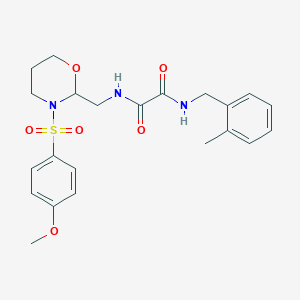
6-(2,6-dimethylmorpholino)-N,N-dimethylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . It also contains a morpholine ring, which is a common feature in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrimidine ring substituted at the 6-position with a 2,6-dimethylmorpholino group. The exact 3D structure would need to be determined using computational chemistry techniques or spectroscopic methods .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the morpholine and pyrimidine rings. For instance, morpholine is known to react with oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 2,6-dimethylmorpholine has a boiling point of 419.8 K .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds similar to "6-(2,6-dimethylmorpholino)-N,N-dimethylpyrimidin-4-amine" focuses on their synthesis and chemical properties. For instance, compounds with pyrimidine derivatives have been synthesized for various applications, including the development of new pharmaceuticals and materials with unique properties. Such studies provide a foundation for understanding the reactivity, stability, and potential applications of these compounds in more complex chemical systems (Bibas et al., 2002).
Biological Activities
The biological activity of morpholine and pyrimidine derivatives has been a significant area of research. Compounds featuring these functionalities have been investigated for their potential as therapeutic agents, displaying various biological activities such as antitumor, antimicrobial, and antifungal properties. For example, certain pyrimidine derivatives have shown promising antitumor and anticancer activities, suggesting their potential in developing new cancer treatments (Venkateshwarlu et al., 2014).
Material Science Applications
In material science, derivatives of pyrimidine and morpholine have been explored for their utility in creating novel materials. For instance, naphthalimide derivatives with specific substitutions have been synthesized for applications in organic light-emitting diode (OLED) technology, indicating the versatility of these compounds in developing advanced materials with desirable electronic and optical properties (Luo et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and tissue patterning .
Mode of Action
The compound acts as an inhibitor of the Hedgehog signaling pathway . It achieves this by inhibiting a transmembrane protein called Smoothened (SMO) . This prevents the Hedgehog pathway from functioning, thereby inhibiting the growth of tumors that depend on this pathway .
Biochemical Pathways
The inhibition of the Hedgehog pathway disrupts a series of downstream biochemical reactions. This results in the suppression of tumor growth . The exact downstream effects are complex and depend on the specific cellular context.
Result of Action
The result of the compound’s action is the inhibition of tumor growth . By blocking the Hedgehog pathway, the compound prevents the proliferation of cancer cells that rely on this pathway for growth .
Safety and Hazards
Propiedades
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-6-16(7-10(2)17-9)12-5-11(15(3)4)13-8-14-12/h5,8-10H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFMWPABLOKHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-dimethylmorpholino)-N,N-dimethylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}quinoline](/img/structure/B2756797.png)


![N-cyclopropyl-4-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]methoxy}benzamide](/img/structure/B2756802.png)
![2-butyl-3-[(E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluoro[(trifluorometha](/img/structure/B2756803.png)

![(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2756807.png)


![Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2756811.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756814.png)


![(2R,3R)-2-Benzyl-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2756817.png)